

Efficacy of MI-3454 compared to other menin-MLL inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	MI-3454				
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An Objective Comparison of MI-3454 and Other Menin-MLL Inhibitors for Researchers

The disruption of the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein is a promising therapeutic strategy for acute leukemias harboring KMT2A (MLL) rearrangements or NPM1 mutations.[1] This interaction is critical for the recruitment of the MLL complex to chromatin, which leads to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[2] A new class of small molecules, known as menin-MLL inhibitors, has been developed to block this interaction, inducing differentiation and apoptosis in leukemia cells.[1]

This guide provides a head-to-head comparison of the preclinical efficacy of **MI-3454** against other prominent menin-MLL inhibitors, supported by experimental data.

In Vitro Efficacy: A Comparative Analysis

MI-3454 is a highly potent and orally bioavailable inhibitor of the menin-MLL interaction.[3] In biochemical assays, MI-3454 demonstrates a subnanomolar half-maximal inhibitory concentration (IC50) of 0.51 nM for blocking the menin-MLL1 interaction, a significant improvement over earlier compounds like MI-503.[4][5]

In cell-based assays, **MI-3454** shows marked potency against various leukemic cell lines with MLL fusion proteins, exhibiting half-maximal growth inhibition (GI50) values in the low nanomolar range.[4][6] This indicates superior activity compared to many other reported menin-MLL1 inhibitors.[6][7]



Inhibitor	Target	IC50 (Biochemical Assay)	GI50 (MLL- rearranged Cell Lines)	Reference
MI-3454	Menin-MLL1 Interaction	0.51 nM	7-27 nM (MV-4- 11, MOLM-13, KOPN-8)	[4][6][7]
Ziftomenib (KO- 539)	Menin-MLL Interaction	Not explicitly stated	Potent activity in MLL-r and NPM1mut cell lines	[8]
Revumenib (SNDX-5613)	Menin-MLL Interaction	Not explicitly stated	Potent activity in KMT2A-r and NPM1-mut AML	[9][10]
MI-503	Menin-MLL1 Interaction	~30 nM	Not explicitly stated for direct comparison	[6][11]
MI-2 / MI-3	Menin-MLL Interaction	446 nM / Not stated	GI50 < 10 μM (MV4;11, KOPN- 8)	[7][12]

In Vivo Efficacy in Preclinical Models

MI-3454 has demonstrated profound single-agent efficacy in multiple preclinical mouse models of MLL-rearranged and NPM1-mutated leukemia, including clinically relevant patient-derived xenograft (PDX) models.[3][13]

In a xenograft model using MOLM13 cells, oral administration of MI-3454 effectively blocked leukemia progression and significantly prolonged the survival of the mice.[4] Furthermore, in PDX models of MLL leukemia, treatment with MI-3454 led to complete remission or blocked leukemia progression.[6] A key mechanism of its in vivo action is the marked downregulation of MLL fusion target genes, including MEIS1, HOXA9, and FLT3.[5][6] Studies have identified MEIS1 as a potential pharmacodynamic biomarker to monitor treatment response to MI-3454.



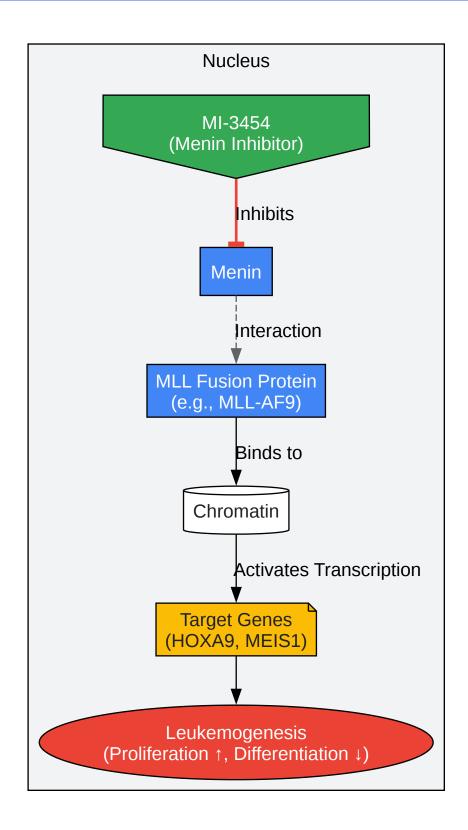
[13] Importantly, the compound is well-tolerated and does not appear to impair normal hematopoiesis in mice.[13]

Clinical trials for other menin inhibitors like ziftomenib and revumenib have also shown promising results. Ziftomenib has demonstrated single-agent activity in relapsed/refractory AML with NPM1 mutations or KMT2A rearrangements.[14][15] Similarly, revumenib has shown robust activity, leading to complete remissions in heavily pretreated patients with these genetic alterations.[9][10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

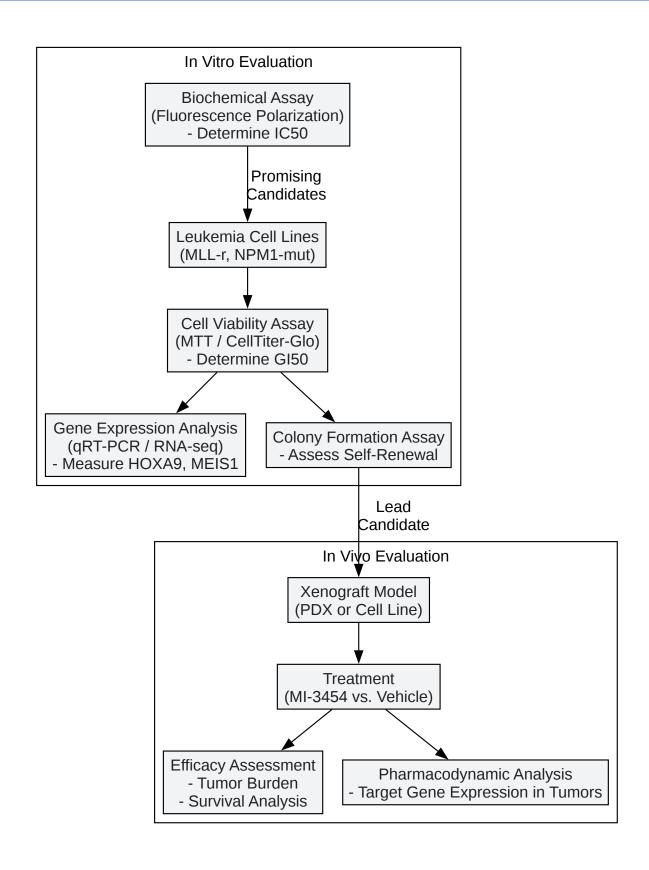




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Caption: Menin-MLL signaling pathway and the inhibitory action of MI-3454.

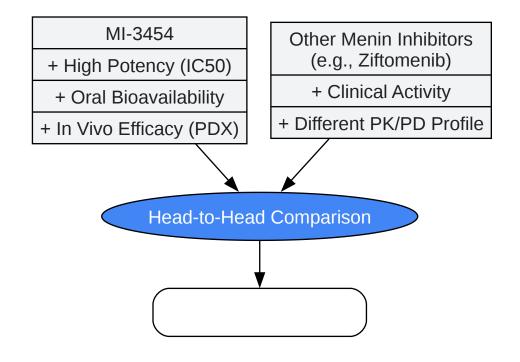




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Caption: Preclinical experimental workflow for evaluating menin-MLL inhibitors.





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Caption: Logical relationship for a head-to-head comparison of two Menin-MLL inhibitors.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used in the evaluation of menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

- Purpose: To measure the ability of an inhibitor to disrupt the interaction between menin and an MLL-derived peptide in a biochemical setting.[2][16]
- Materials:
 - Purified, recombinant menin protein.
 - Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-43).[11]
 - Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[11]



- Test inhibitor (e.g., MI-3454) at various concentrations.
- 384-well, low-volume, black plates.

Protocol:

- Prepare a solution of the fluorescently labeled MLL peptide and menin protein in the assay buffer. The concentrations should be optimized for a stable FP signal (e.g., 4 nM peptide and 4 nM menin).[11]
- Incubate the menin-peptide complex for at least 1 hour at room temperature to allow for binding.
- Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 384well plate.
- Add the pre-formed menin-peptide complex to the wells containing the inhibitor.
- Incubate the plate for 3 hours at room temperature to reach equilibrium.
- Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
- Calculate IC50 values by plotting the change in mP against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

Cell Viability (MTT) Assay

- Purpose: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI50) in cancer cell lines.[1]
- Materials:
 - MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV-4-11, MOLM-13) and control cell lines.[17]
 - Complete cell culture medium.



- Test inhibitor at various concentrations.
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
- 96-well plates.
- Protocol:
 - Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).[16]
 - Allow cells to stabilize for 24 hours.
 - Treat the cells with a range of inhibitor concentrations or DMSO as a vehicle control.
 - Incubate for a defined period (e.g., 7 days for MI-3454).[6][17]
 - Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
 - Add the solubilization solution and incubate until the formazan crystals are fully dissolved.
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the GI50 value from the resulting dose-response curve.[16]

Quantitative Real-Time PCR (qRT-PCR)

- Purpose: To measure changes in the expression of MLL target genes (HOXA9, MEIS1)
 following inhibitor treatment.[16]
- Materials:
 - Leukemia cells treated with the inhibitor or DMSO.
 - RNA extraction kit.



- o cDNA synthesis kit.
- qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (HPRT1 or GAPDH).
- SYBR Green or TaqMan master mix.
- Real-time PCR system.
- Protocol:
 - Treat cells with the inhibitor (e.g., 50 nM MI-3454) or DMSO for a defined period (e.g., 6 days).[17]
 - Isolate total RNA from the cells.
 - Synthesize complementary DNA (cDNA) from the extracted RNA.
 - Perform real-time PCR using specific primers for the target and housekeeping genes.
 - Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.[17]

In Vivo Xenograft Efficacy Study

- Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.[1]
- Materials:
 - Immunocompromised mice (e.g., NSG mice).
 - Human leukemia cells (e.g., MOLM13) or patient-derived leukemia cells.
 - Test inhibitor formulated for oral or intravenous administration.
 - Vehicle control.



· Protocol:

- Engraftment: Transplant human leukemia cells into the immunocompromised mice via tail vein injection.
- Monitoring: Monitor the mice for engraftment of leukemic cells, which can be validated by checking for human CD45+ cells in peripheral blood or bone marrow.[6]
- Treatment: Once engraftment is confirmed, randomize the mice into treatment and vehicle control groups. Administer the inhibitor (e.g., MI-3454 at 100 mg/kg, twice daily, orally) and vehicle according to the planned schedule and duration.[4][6]
- Efficacy Endpoints: Monitor mouse body weight and overall health as indicators of toxicity.
 Measure leukemic burden in blood, bone marrow, and spleen at the end of the study.[6]
- Survival Analysis: A separate cohort of mice can be monitored for overall survival, with the endpoint being the development of terminal leukemia.
- Data Analysis: Use appropriate statistical methods, such as Kaplan-Meier curves for survival analysis and t-tests or ANOVA for comparing tumor burden between groups.[1][6]

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Validation & Comparative





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- To cite this document: BenchChem. [Efficacy of MI-3454 compared to other menin-MLL inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2794154#efficacy-of-mi-3454-compared-to-other-menin-mll-inhibitors]

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